![molecular formula C14H18F3NO6S B3331546 (R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate CAS No. 843673-72-3](/img/structure/B3331546.png)
(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate
Overview
Description
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group is often used to protect amines from reacting during a chemical reaction .
Molecular Structure Analysis
The Boc group has the molecular formula C5H9O2 and a molar mass of 101.12376 g/mol . It consists of a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
Boc-protected amino acids can participate in various chemical reactions. For example, they can be used in the synthesis of dipeptides . The Boc group can also be removed via deprotection reactions .Physical And Chemical Properties Analysis
The Boc group is a solid at room temperature . It is also stable under normal temperatures and pressures .Scientific Research Applications
Stereocontrolled Synthesis
This compound is used in stereocontrolled synthesis processes. For example, it has been utilized in the stereoselective nucleophilic monofluoromethylation of (R)-(tert-butanesulfinyl)imines to afford alpha-monofluoromethylamines with high stereoselectivity. This process is crucial for the development of compounds with specific chiral configurations, which are essential in the pharmaceutical industry for creating drugs with desired efficacy and reduced side effects (Li et al., 2006).
Carbonic Anhydrase Inhibitors
The compound has also been explored in the synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties. These compounds act as inhibitors of the enzyme carbonic anhydrase, which plays a critical role in the secretion of aqueous humor within the eye. This application is particularly relevant in the development of treatments for glaucoma (Scozzafava et al., 1999).
Radiosynthesis Applications
Another significant application involves the one-pot radiosynthesis of radiolabeled amino acids like O-[18F]fluoromethyl-D-tyrosine, which has shown high tumor uptake in medical imaging. The compound plays a role in the synthesis process by acting as a precursor, facilitating the introduction of [18F]fluoromethyl groups. This application is crucial for advancing diagnostic imaging techniques, particularly in oncology (Kim et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO6S/c1-13(2,3)23-12(20)18-11(8-19)9-4-6-10(7-5-9)24-25(21,22)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWORAGXQBCTMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-[1-(Boc-amino)-2-hydroxyethyl]phenyl Trifluoromethanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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